molecular formula C17H20O2 B3050083 Benzene, 1,1'-[propylidenebis(oxymethylene)]bis- CAS No. 23556-91-4

Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-

Cat. No.: B3050083
CAS No.: 23556-91-4
M. Wt: 256.34 g/mol
InChI Key: ANNDAFXCWSPYIU-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[propylidenebis(oxymethylene)]bis-: is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two benzene rings connected by a propylidene bridge with oxymethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- typically involves the reaction of benzyl alcohol with propylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Feedstock Preparation: Purification of benzyl alcohol and propylene oxide.

    Reaction: Continuous mixing of reactants in the presence of a catalyst.

    Separation and Purification: Distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(carboxylic acid).

    Reduction: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(alcohol).

    Substitution: Formation of halogenated derivatives such as benzene-1,1’-[propylidenebis(oxymethylene)]bis(bromide).

Scientific Research Applications

Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene groups facilitate binding to active sites, while the benzene rings provide stability and hydrophobic interactions. Pathways involved include:

    Enzyme Inhibition: Binding to enzyme active sites, leading to inhibition of enzymatic activity.

    Receptor Modulation: Interaction with cell surface receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-propylidenebis-
  • Benzene, 1,1’-[methylenebis(oxymethylene)]bis-
  • Benzene, 1,1’-[ethylenebis(oxymethylene)]bis-

Uniqueness

Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the propylidene bridge with oxymethylene groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-phenylmethoxypropoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNDAFXCWSPYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525551
Record name 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23556-91-4
Record name 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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